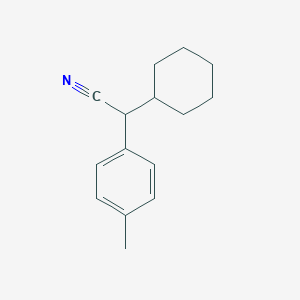
Cyclohexyl(4-methylphenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclohexyl(4-methylphenyl)acetonitrile is a useful research compound. Its molecular formula is C15H19N and its molecular weight is 213.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
1.1 Antagonist Development
Cyclohexyl(4-methylphenyl)acetonitrile has been explored in the development of nonpeptide antagonists for specific receptors. For instance, modifications involving cyclohexyl groups have been examined for their effects on biological activity. In studies focusing on receptor antagonism, it was found that replacing the phenyl ring with a cyclohexyl group led to a significant decrease in antagonist activity, indicating the importance of aromatic systems in maintaining biological efficacy .
1.2 Structure-Activity Relationships
Research has demonstrated that the presence of cyclohexyl moieties influences the pharmacological properties of compounds. A study highlighted that cyclohexyl derivatives exhibited varied activities against specific biological targets, emphasizing the need for careful structural modifications to optimize therapeutic effects .
Organic Synthesis
2.1 Synthetic Intermediates
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its utility in synthetic pathways is evidenced by its involvement in reactions that produce various nitriles and related compounds. The compound can be synthesized through reactions involving cyanation agents such as sodium cyanide or potassium cyanide, which facilitate the introduction of the cyano group into organic frameworks .
2.2 Reaction Conditions and Solvents
The synthesis of this compound can be performed under mild conditions using common organic solvents like methanol or dichloromethane. These solvents not only dissolve reactants but also play a crucial role in reaction kinetics and product yield .
Materials Science
3.1 Polymer Chemistry
In materials science, this compound has potential applications in polymer chemistry as a building block for synthesizing polymers with specific mechanical and thermal properties. The incorporation of such nitrile compounds can enhance the performance characteristics of polymers, making them suitable for advanced applications .
3.2 Coatings and Adhesives
The compound's chemical structure may also contribute to its use in formulating coatings and adhesives that require specific adhesion properties and durability. Its role as a nitrile can improve resistance to solvents and environmental factors, making it valuable in industrial applications .
Case Studies
Properties
Molecular Formula |
C15H19N |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
2-cyclohexyl-2-(4-methylphenyl)acetonitrile |
InChI |
InChI=1S/C15H19N/c1-12-7-9-14(10-8-12)15(11-16)13-5-3-2-4-6-13/h7-10,13,15H,2-6H2,1H3 |
InChI Key |
LPGDMHZKVSCFBC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C#N)C2CCCCC2 |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















